molecular formula C15H12N2O2 B12051567 3-(2-methoxyphenyl)quinazolin-4(3H)-one

3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B12051567
M. Wt: 252.27 g/mol
InChI Key: WZNBMDMHSBQFSA-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)quinazolin-4(3H)-one: 2-methoxy-3-(2-methoxyphenyl)quinazolin-4(3H)-one , is a heterocyclic compound with an intriguing structure. Let’s break it down:

  • Quinazolinone Core: : The quinazolinone scaffold consists of a quinazoline ring fused with a carbonyl group (C=O) at the 4-position. Quinazolinones exhibit diverse biological activities and have attracted attention in medicinal chemistry.

  • Substituents: : The compound bears a methoxy group (OCH₃) at the 2-position of the phenyl ring, adding to its uniqueness.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of 3-(2-methoxyphenyl)quinazolin-4(3H)-one. One notable method involves the reaction between anthranilamide (2-aminobenzamide) and an aldehyde/ketone in an aqueous medium at room temperature. Graphene oxide (GO) nanosheets serve as an efficient catalyst for this transformation .

Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, catalyst loading, and scalability considerations are crucial.

Chemical Reactions Analysis

Reactivity: 3-(2-methoxyphenyl)quinazolin-4(3H)-one participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions.

    Reduction: Reduction processes are feasible.

    Substitution: Substitution reactions at different positions are possible.

Common Reagents and Conditions:

    Reagents: Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

    Conditions: Reactions occur under mild conditions (room temperature or slightly elevated temperatures).

Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield quinazolin-4(3H)-one derivatives, while reduction could lead to 2,3-dihydroquinazolinones.

Scientific Research Applications

3-(2-methoxyphenyl)quinazolin-4(3H)-one finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse biological activities.

    Biology: It may serve as a probe for studying cellular processes.

    Industry: Its derivatives could have industrial applications (e.g., agrochemicals, dyes).

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While 3-(2-methoxyphenyl)quinazolin-4(3H)-one is unique, it shares features with other quinazolinones. Notable similar compounds include:

    Quinazolin-4(3H)-one: The unsubstituted parent compound.

    2-Methoxyquinazoline: Lacks the carbonyl group but shares the quinazoline core.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-(2-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C15H12N2O2/c1-19-14-9-5-4-8-13(14)17-10-16-12-7-3-2-6-11(12)15(17)18/h2-10H,1H3

InChI Key

WZNBMDMHSBQFSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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